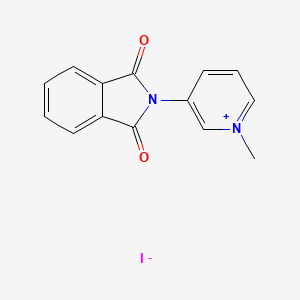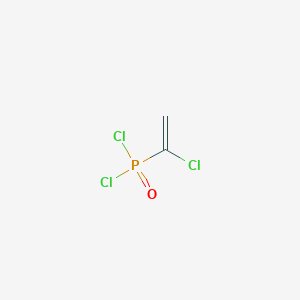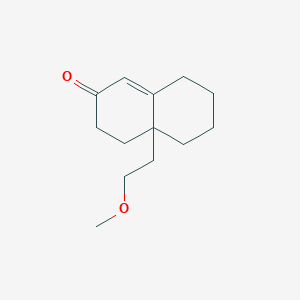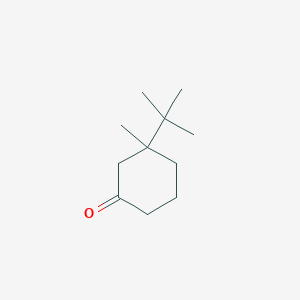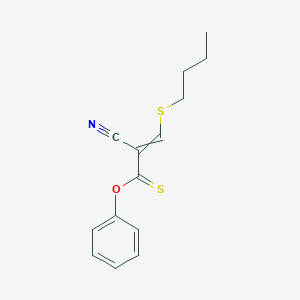![molecular formula C7H13NO3 B14349733 Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate CAS No. 94393-86-9](/img/structure/B14349733.png)
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a prop-2-enoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl acrylate} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or ethanol, and the temperature is maintained at an optimal level to ensure complete conversion of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl-containing ester.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and facilitates its incorporation into various matrices. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The prop-2-enoate moiety allows for polymerization, making it useful in the synthesis of polymeric materials.
Comparaison Avec Des Composés Similaires
Methyl acrylate: A simpler ester of acrylic acid, lacking the hydroxypropyl and amino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methylphenyl group instead of a hydroxypropyl group.
Uniqueness: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is unique due to the presence of both a hydroxypropyl group and an amino group, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
94393-86-9 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 3-(2-hydroxypropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-8-4-3-7(10)11-2/h3-4,6,8-9H,5H2,1-2H3 |
Clé InChI |
BGLOVMICFSOWHO-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC=CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)





